

# CAS number 690-39-1 properties

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## Compound of Interest

Compound Name: 1,1,1,3,3,3-Hexafluoropropane

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## An In-depth Technical Guide to (-)-Shikimic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of (-)-shikimic acid (CAS No. 138-59-0), a key chiral intermediate in the pharmaceutical industry. This document details its physicochemical properties, spectroscopic data, biological significance, and relevant experimental protocols, with a focus on its role in drug development.

## Physicochemical Properties

(-)-Shikimic acid is a white crystalline solid.<sup>[1]</sup> It is a naturally occurring cyclohexenecarboxylic acid and a central intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms.<sup>[2]</sup> Its high solubility in water and insolubility in nonpolar solvents are notable characteristics.<sup>[2]</sup>

Property	Value	Reference(s)
CAS Number	138-59-0	[2]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>5</sub>	[2]
Molecular Weight	174.15 g/mol	[2]
Melting Point	185-187 °C	[2]
Water Solubility	18 g/100 mL (at 20 °C)	[3]
Solubility in Organic Solvents	Soluble in ethanol, DMSO, and DMF. Insoluble in chloroform, benzene, and petroleum ether.	[3][4]
pKa	5.19 (at 14.1 °C)	[3][5]
Specific Optical Rotation	[α] <sub>D</sub> <sup>18</sup> = -183.8° (c=4.03 in water)	[6]
UV Maximum (λ <sub>max</sub> )	213 nm	[3]

## Spectroscopic Data

### NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of shikimic acid.

<sup>1</sup>H and <sup>13</sup>C NMR Spectral Data of Shikimic Acid in D<sub>2</sub>O

Atom No.	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
1	-	133.22
2	6.8 (m)	138.72
3	4.4 (m)	69.01
4	3.8 (dd)	74.76
5	4.1 (m)	69.54
6	2.3 (dd), 2.8 (dd)	35.38
7 (COOH)	-	178.09

Note: Spectra were recorded on a 400 MHz spectrometer at 298K and pH 7.4, referenced to DSS.

## Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of shikimic acid shows a characteristic fragmentation pattern. The molecular ion peak  $[M]^+$  is observed at  $m/z$  174. Key fragments arise from the loss of water ( $H_2O$ ), carboxyl ( $COOH$ ), and other small molecules from the cyclohexene ring.

## Biological Significance and Signaling Pathways

### The Shikimate Pathway

Shikimic acid is a pivotal intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).<sup>[7]</sup> This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.<sup>[8]</sup>

The key enzymatic steps of the shikimate pathway are as follows:

- 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase catalyzes the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form DAHP.

- 3-dehydroquinate (DHQ) synthase converts DAHP to DHQ.
- 3-dehydroquinate dehydratase catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).
- Shikimate dehydrogenase reduces DHS to shikimate.
- Shikimate kinase phosphorylates shikimate to form shikimate-3-phosphate.
- 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase catalyzes the addition of a second PEP molecule to form EPSP.
- Chorismate synthase converts EPSP to chorismate, the precursor for aromatic amino acids.



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### The Shikimate Pathway

## Other Biological Activities

Beyond its role as a biosynthetic precursor, shikimic acid and its derivatives exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.<sup>[1]</sup>

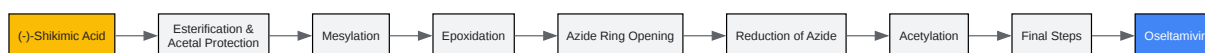
- **Antioxidant Activity:** The polyphenolic-like structure of shikimic acid enables it to neutralize free radicals, thereby reducing oxidative stress.<sup>[9]</sup> This activity is attributed to its ability to donate a hydrogen atom from its hydroxyl groups.
- **Neuroprotective Effects:** Studies have shown that shikimic acid can protect neuronal cells from oxidative stress-induced toxicity.<sup>[7]</sup> The proposed mechanism involves the activation of

the AKT/Nrf2 pathway and inhibition of the NF- $\kappa$ B pathway, which suppresses neuro-inflammation.[1][10]

## Applications in Drug Development

### Synthesis of Oseltamivir (Tamiflu®)

The most significant application of (-)-shikimic acid in the pharmaceutical industry is as the starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu®), which is used to treat and prevent influenza A and B infections.[11]



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#### Simplified Oseltamivir Synthesis Workflow

A common synthetic route involves the conversion of shikimic acid to an epoxide intermediate, followed by regioselective opening with an azide nucleophile, reduction of the azide to an amine, and subsequent functional group manipulations to yield oseltamivir.[5]

## Development of Novel Therapeutics

The shikimate pathway's absence in humans makes its enzymes attractive targets for novel antimicrobial and antiparasitic drugs.[12] Researchers are actively exploring shikimic acid derivatives as potential inhibitors of enzymes like shikimate dehydrogenase.[12]

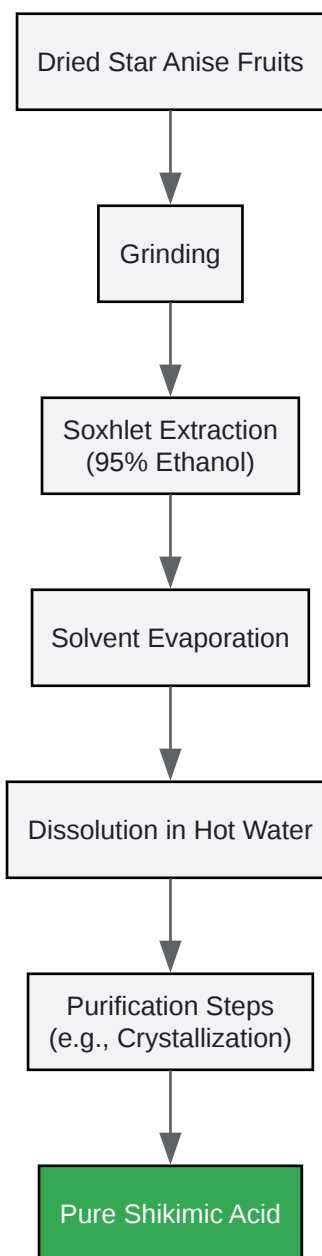
## Experimental Protocols

### Extraction of Shikimic Acid from Star Anise (*Illicium verum*)

Several methods have been developed for the extraction of shikimic acid from its primary natural source, Chinese star anise.[13] A common laboratory-scale protocol is as follows:

- **Grinding:** Dry star anise fruits are ground into a fine powder.

- Soxhlet Extraction: The powdered material is extracted with 95% ethanol in a Soxhlet apparatus for approximately 2-5 hours.[\[13\]](#)
- Solvent Evaporation: The ethanol extract is concentrated under reduced pressure to yield a viscous oil.
- Aqueous Dissolution: The oil is dissolved in hot water (around 80°C) to separate water-soluble compounds from essential oils.
- Purification: The aqueous solution can be further purified by techniques such as liquid-liquid extraction and recrystallization to obtain pure shikimic acid.



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#### Extraction Workflow of Shikimic Acid

## HPLC Analysis of Shikimic Acid

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of shikimic acid.

- Column: A C18 reversed-phase column is typically used.

- Mobile Phase: An isocratic mobile phase of 0.1% o-phosphoric acid in water is effective.<sup>[14]</sup>
- Detection: UV detection at 210 nm is suitable due to the chromophore in the shikimic acid molecule.
- Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from shikimic acid standards.

## Shikimate Dehydrogenase Inhibition Assay

This spectrophotometric assay measures the activity of shikimate dehydrogenase (SDH), a key enzyme in the shikimate pathway, and can be adapted to screen for inhibitors.

- Principle: The assay monitors the reduction of NADP<sup>+</sup> to NADPH, which is accompanied by an increase in absorbance at 340 nm.
- Reagents:
  - Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.8)
  - Shikimic acid (substrate)
  - NADP<sup>+</sup> (cofactor)
  - Purified shikimate dehydrogenase enzyme
  - Test compound (potential inhibitor)
- Procedure:
  - Prepare a reaction mixture in a quartz cuvette containing the assay buffer, shikimic acid, and NADP<sup>+</sup>.
  - Add the test compound at various concentrations (or a vehicle control).
  - Initiate the reaction by adding the purified SDH enzyme.
  - Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.



- The initial reaction rate is determined from the linear portion of the absorbance versus time plot.
- The inhibitory effect of the test compound is calculated by comparing the reaction rate in its presence to the control.

## Safety and Handling

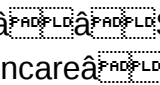

- General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[9]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
- Hazards: May cause eye and skin irritation. May cause respiratory and digestive tract irritation.[9] In case of contact, flush the affected area with plenty of water.[9]

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